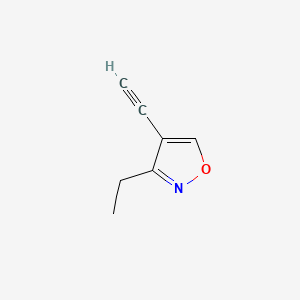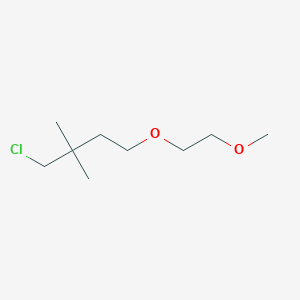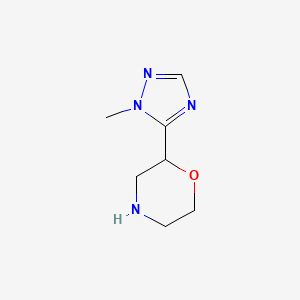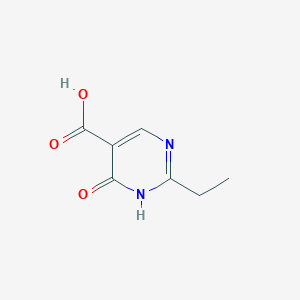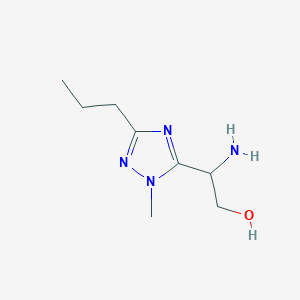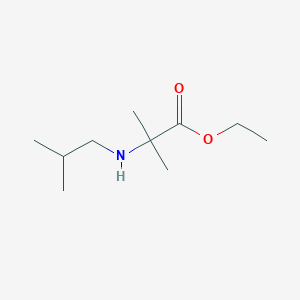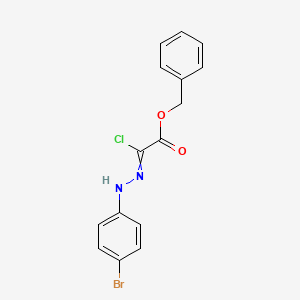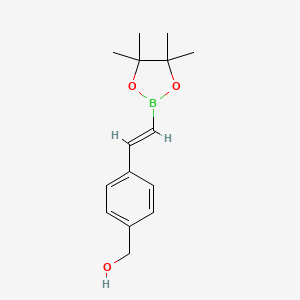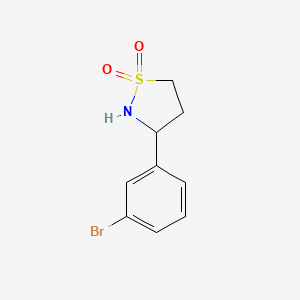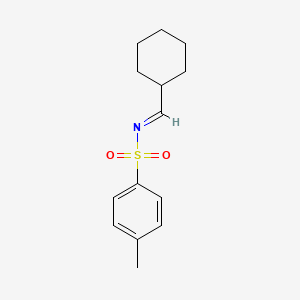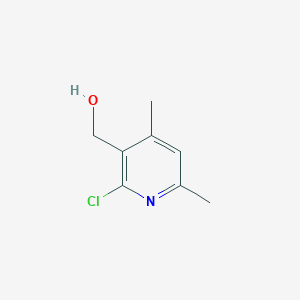
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group and two methyl groups attached to a pyridine ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol typically involves the chlorination of 4,6-dimethylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,6-dimethylpyridine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a reducing agent to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of (2-Chloro-4,6-dimethylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-4,6-dimethylpyridin-3-yl)methanol.
Substitution: Formation of (2-Amino-4,6-dimethylpyridin-3-yl)methanol or (2-Hydroxy-4,6-dimethylpyridin-3-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2-Chloro-4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-4-pyridinyl)methanol
- (2-Chloro-4,6-dimethylpyridin-3-yl)methanamine
- (4-Chloro-pyridin-2-yl)-methanol
Uniqueness
(2-Chloro-4,6-dimethylpyridin-3-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. The additional methyl groups at positions 4 and 6 further differentiate it from other similar compounds, influencing its steric and electronic characteristics.
Eigenschaften
Molekularformel |
C8H10ClNO |
|---|---|
Molekulargewicht |
171.62 g/mol |
IUPAC-Name |
(2-chloro-4,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(2)10-8(9)7(5)4-11/h3,11H,4H2,1-2H3 |
InChI-Schlüssel |
AZGYJPFGHAUDQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1CO)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
